Di-tert-butyl 2,2'-azanediyldiacetate hydrochloride Di-tert-butyl 2,2'-azanediyldiacetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17526241
InChI: InChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-13-8-10(15)17-12(4,5)6;/h13H,7-8H2,1-6H3;1H
SMILES:
Molecular Formula: C12H24ClNO4
Molecular Weight: 281.77 g/mol

Di-tert-butyl 2,2'-azanediyldiacetate hydrochloride

CAS No.:

Cat. No.: VC17526241

Molecular Formula: C12H24ClNO4

Molecular Weight: 281.77 g/mol

* For research use only. Not for human or veterinary use.

Di-tert-butyl 2,2'-azanediyldiacetate hydrochloride -

Specification

Molecular Formula C12H24ClNO4
Molecular Weight 281.77 g/mol
IUPAC Name tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate;hydrochloride
Standard InChI InChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-13-8-10(15)17-12(4,5)6;/h13H,7-8H2,1-6H3;1H
Standard InChI Key SBISNGDWWWCETN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CNCC(=O)OC(C)(C)C.Cl

Introduction

Chemical Structure and Molecular Properties

Di-tert-butyl 2,2'-azanediyldiacetate hydrochloride belongs to the class of azanediyl diacetate derivatives, featuring a central amine group (-NH-) bridged by two acetate moieties, each esterified with tert-butyl groups. The molecular formula C₁₂H₂₄ClNO₄ corresponds to a molecular weight of 281.77 g/mol. The tert-butyl groups introduce significant steric hindrance, which modulates the compound’s reactivity by shielding the amine and ester functional groups from nucleophilic or electrophilic attacks.

X-ray crystallographic studies reveal an intramolecular O—H⋯O hydrogen bond between the hydroxy group and one acetate carbonyl oxygen, forming an eight-membered ring structure (Figure 1) . This interaction induces an asymmetric molecular conformation, critical for its stability and interactions in solution. The torsion angles N(1)—C(13)—C(14)—O(5) (-57.2°) and N(1)—C(6)—C(5)—O(2) (-3.5°) further illustrate the spatial arrangement of the molecule .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₂₄ClNO₄
Molecular Weight281.77 g/mol
IUPAC Nametert-butyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate; hydrochloride
Hydrogen Bond Donors2 (amine NH, hydroxyl OH)
Hydrogen Bond Acceptors4 (ester carbonyl O, Cl⁻)

Synthesis and Preparation

The synthesis of di-tert-butyl 2,2'-azanediyldiacetate hydrochloride follows a two-step protocol involving nucleophilic substitution and acidification.

Reaction Mechanism

  • Nucleophilic Substitution: Tert-butyl-2-bromoacetate (22 g, 114 mmol) reacts with 2-aminoethanol (3.2 mL, 50 mmol) in dimethylformamide (DMF) at 0°C, facilitated by potassium bicarbonate (13 g, 130 mmol) as a base . The mixture is heated to 55°C for 20 hours, enabling the displacement of bromide by the amine group.

  • Acidification: The crude product is treated with hydrochloric acid to form the hydrochloride salt, followed by recrystallization from ethyl acetate to yield colorless crystals .

Table 2: Synthesis Conditions

ParameterValue
SolventDimethylformamide (DMF)
Temperature0°C (initial), 55°C (reflux)
Reaction Time20 hours
Purification MethodRecrystallization (ethyl acetate)

Chemical Reactivity and Stability

The compound exhibits reactivity typical of amines and esters:

  • Hydrolysis: Under acidic or basic conditions, the ester groups hydrolyze to yield acetic acid and the corresponding amine hydrochloride.

  • Electrophilic Reactions: The nucleophilic amine nitrogen can react with electrophiles such as acyl chlorides or sulfonating agents, enabling functionalization for downstream applications.

  • Thermal Stability: The tert-butyl groups enhance thermal stability, with decomposition observed above 200°C.

Applications in Pharmaceutical Research

Radiopharmaceutical Precursor

Di-tert-butyl 2,2'-azanediyldiacetate hydrochloride serves as a precursor for technetium-99m (⁹⁹ᵐTc) labeling agents used in diagnostic imaging . The amine and ester functionalities allow conjugation with the Tc(CO)₃(NO)₂⁺ core, forming stable complexes for targeting biological receptors .

Intermediate in Organic Synthesis

The compound’s steric hindrance and bifunctional groups make it valuable for synthesizing chiral ligands and protecting groups in asymmetric catalysis.

Table 3: Comparative Analysis with Similar Compounds

CompoundMolecular FormulaKey DifferenceApplication
Diethyl azanediyl diacetateC₈H₁₆NO₄Ethyl esters (less steric hindrance)Less stable in acidic conditions
tert-Butyl 2-(aminooxy)acetateC₆H₁₃NO₃Aminooxy group replaces amineGlycoprotein probing

Future Research Directions

  • Toxicological Studies: Evaluate acute and chronic toxicity profiles.

  • Expanded Radiopharmaceutical Applications: Develop ⁹⁹ᵐTc-labeled derivatives for targeted cancer imaging.

  • Catalytic Applications: Explore use in asymmetric synthesis as chiral auxiliaries.

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